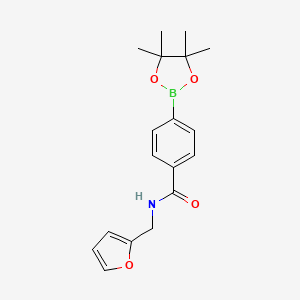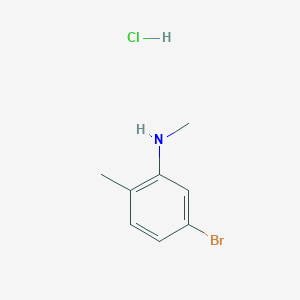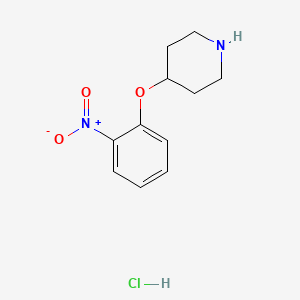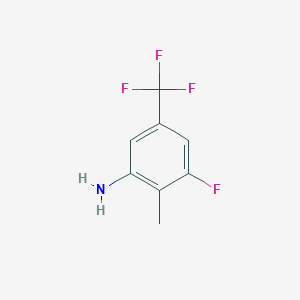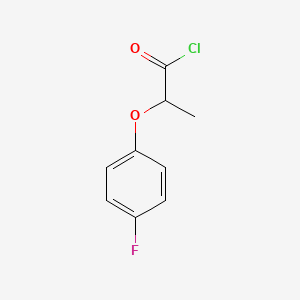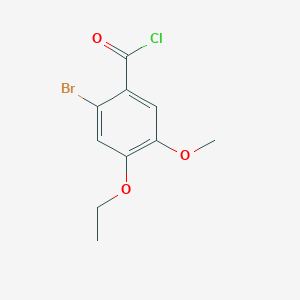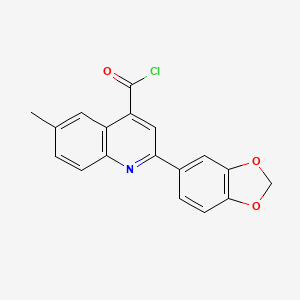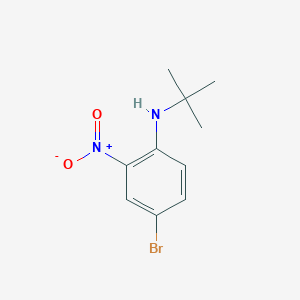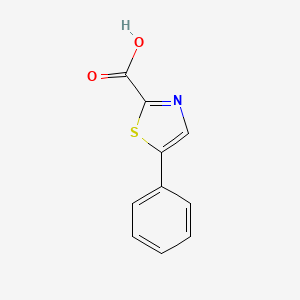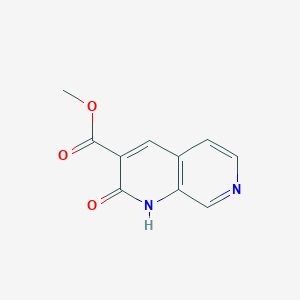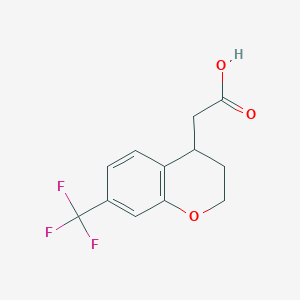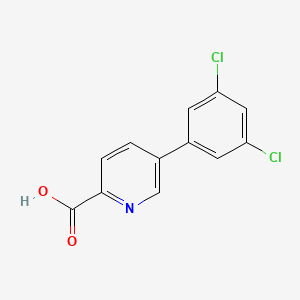
5-(3,5-Dichlorophenyl)picolinic acid
Descripción general
Descripción
5-(3,5-Dichlorophenyl)picolinic acid, also known as DCPA, is a chemical compound with the CAS Number: 1261980-57-7 . It has a molecular weight of 268.1 . The IUPAC name for this compound is 5-(3,5-dichlorophenyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of 5-(3,5-Dichlorophenyl)picolinic acid is C12H7Cl2NO2 . The Inchi Code for this compound is 1S/C12H7Cl2NO2/c13-9-3-8 (4-10 (14)5-9)7-1-2-11 (12 (16)17)15-6-7/h1-6H, (H,16,17) .Aplicaciones Científicas De Investigación
Summary of the Application
5-(3,5-Dichlorophenyl)picolinic acid is a key component in the synthesis of novel synthetic auxin herbicides . These herbicides are designed to inhibit the growth of unwanted plants, such as weeds, without harming desired crops .
Methods of Application or Experimental Procedures
The compound is synthesized and then tested for inhibitory activity against the growth of Arabidopsis thaliana roots . The effectiveness of the compound is compared to that of commercial herbicides, such as halauxifen-methyl .
Results or Outcomes
The results demonstrated that the IC50 value of one of the synthesized compounds was 45 times lower than that of the halauxifen-methyl commercial herbicide . This suggests that 5-(3,5-Dichlorophenyl)picolinic acid could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .
Antiviral Application
Summary of the Application
Picolinic acid, a compound related to 5-(3,5-Dichlorophenyl)picolinic acid, has been found to have broad-spectrum antiviral abilities .
Methods of Application or Experimental Procedures
The researchers found that picolinic acid specifically blocks the fusion of enveloped viruses, which explains its effectiveness against a variety of enveloped viruses .
Results or Outcomes
The specific results of this study were not detailed in the source, but the researchers concluded that picolinic acid has broad-spectrum antiviral abilities .
Synthetic Organic Chemistry
Summary of the Application
Picolinic acid, a compound related to 5-(3,5-Dichlorophenyl)picolinic acid, has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for these reactions were not detailed in the source .
Results or Outcomes
The specific results or outcomes of these reactions were not detailed in the source .
Coordination Chemistry
Summary of the Application
Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
Synthetic Organic Chemistry
Summary of the Application
Picolinic acid, a compound related to 5-(3,5-Dichlorophenyl)picolinic acid, has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for these reactions were not detailed in the source .
Results or Outcomes
The specific results or outcomes of these reactions were not detailed in the source .
Coordination Chemistry
Summary of the Application
Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
Propiedades
IUPAC Name |
5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDXNGGKTSSOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



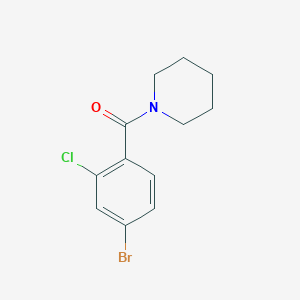
![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)
